1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-20(2)16-17(19-7-6-18-16)23-14-4-3-8-21(11-14)15(22)10-13-5-9-24-12-13/h5-7,9,12,14H,3-4,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBLDFTWKOSAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, also known by its CAS number 2034439-74-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C17H22N4O2S, with a molecular weight of approximately 346.4 g/mol. The structure incorporates several functional groups, including a dimethylamino group, a pyrazine moiety, a piperidine ring, and a thiophene ring. These features suggest diverse biological activities that warrant further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 2034439-74-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways, leading to physiological effects that could be beneficial in therapeutic contexts.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It potentially interacts with muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
- Neuroactive Properties : The presence of the dimethylamino group suggests potential neuroactive properties, possibly affecting neurotransmitter systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Cytotoxicity Studies : A study demonstrated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
- Mechanistic Insights : Research involving structure–activity relationship (SAR) studies has identified key structural features that enhance binding affinity to target receptors, which is essential for optimizing therapeutic efficacy.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-(Dimethylamino)pyrazin-2-yl)ethanone | Contains a pyrazine ring | Potential neuroactive properties |
| 1-[3-[3-(Dimethylamino)pyrazin-2-yl]oxypiperidin] | Similar piperidine structure | Investigated for anti-cancer activity |
| (E)-1-(3-(Dimethylamino)pyrazin-2-yl)-3-(furan-2-yl)prop-2-en-1-one | Furan ring addition | Exhibits different biological activities |
Scientific Research Applications
The structural components of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone suggest potential pharmacological activities:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine and pyrazine have been evaluated for their efficacy against various bacterial and fungal strains. The presence of the thiophene ring may enhance these activities due to its electron-rich nature, which can interact favorably with microbial targets .
2. Central Nervous System Effects
The dimethylamino group is often associated with psychoactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. The piperidine ring may also contribute to central nervous system activity by acting as a ligand for various receptors .
3. Anticancer Potential
Preliminary studies suggest that compounds with similar frameworks may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The diverse functional groups allow for interactions with multiple biological targets, making this compound a candidate for further investigation in cancer therapy .
Synthetic Applications
The synthesis of this compound involves several key steps that can be optimized for yield and purity:
- Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
- Coupling Reactions : The integration of the pyrazine and thiophene moieties typically requires coupling agents or catalysts to facilitate the formation of stable bonds.
- Functional Group Modifications : Post-synthesis modifications can enhance the compound's biological activity or solubility.
These synthetic routes are critical for producing analogs that may possess enhanced pharmacological properties .
Case Studies
Several case studies have highlighted the compound's potential applications:
Case Study 1: Antimicrobial Evaluation
A study evaluated derivatives of similar compounds against various bacterial strains using serial dilution methods. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the structure of this compound could yield potent antimicrobial agents .
Case Study 2: CNS Activity Assessment
Research involving compounds with dimethylamino groups showed promising results in modulating neurotransmitter levels in animal models, indicating potential applications in treating mood disorders .
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Properties of Selected Analogues
| Compound | Core Structure | Substituent (R) | LogP (Predicted) | Key Pharmacological Notes |
|---|---|---|---|---|
| Target Compound | Piperidine | Pyrazine-Oxy-Dimethylamino | ~2.1 | High solubility; CNS potential |
| 1-(3-Methoxypyrazin-2-yl-oxy analogue | Piperidine | Pyrazine-Oxy-Methoxy | ~2.5 | Improved metabolic stability |
| Piperazine-Trifluoromethylphenyl analogue | Piperazine | Trifluoromethylphenyl | ~3.8 | Enhanced BBB penetration |
| Thiophen-2-ylthio derivative | Piperazine | Thiophen-2-ylthio | ~3.2 | Prodrug candidate; slow release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
